molecular formula C8H8N2S2 B2915495 Benzene-1,2-dithiocarboxamide CAS No. 7709-83-3

Benzene-1,2-dithiocarboxamide

Cat. No.: B2915495
CAS No.: 7709-83-3
M. Wt: 196.29
InChI Key: RNZZFZUWWAYMDS-UHFFFAOYSA-N
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Description

Benzene-1,2-dithiocarboxamide is an organic compound with the molecular formula C8H8N2S2 It is characterized by the presence of two thiocarboxamide groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,2-dithiocarboxamide can be synthesized through the reaction of benzene-1,2-dithiol with carbon disulfide and ammonia. The reaction typically involves the following steps:

    Formation of Benzene-1,2-dithiol: Benzene-1,2-dithiol is prepared by the reduction of benzene-1,2-disulfonic acid.

    Reaction with Carbon Disulfide: Benzene-1,2-dithiol is then reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the corresponding dithiocarboxylic acid.

    Ammonolysis: The dithiocarboxylic acid is subsequently treated with ammonia to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Benzene-1,2-dithiocarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiocarboxamide groups to thiol groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products:

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Thiol derivatives.

    Substitution Products: Halogenated or nitro-substituted benzene derivatives.

Scientific Research Applications

Benzene-1,2-dithiocarboxamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s thiol groups can interact with biological molecules, making it useful in studying protein interactions and enzyme mechanisms.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism by which Benzene-1,2-dithiocarboxamide exerts its effects involves the interaction of its thiocarboxamide groups with various molecular targets. These interactions can lead to the formation of stable complexes with metal ions, which can influence enzymatic activity and protein function. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

    Benzene-1,4-dithiocarboxamide: Similar structure but with thiocarboxamide groups at the 1 and 4 positions.

    Benzene-1,2-dithiol: Lacks the carboxamide groups, only contains thiol groups.

    1,3,4-Thiadiazole-2,5-dithiol: Contains a thiadiazole ring with thiol groups.

Uniqueness: Benzene-1,2-dithiocarboxamide is unique due to the presence of two thiocarboxamide groups on adjacent carbon atoms of the benzene ring. This structural feature imparts distinct chemical reactivity and potential for forming stable metal complexes, setting it apart from other similar compounds.

Properties

IUPAC Name

benzene-1,2-dicarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZZFZUWWAYMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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